molecular formula C8H6BrNO4 B3031998 3-(Bromomethyl)-2-nitrobenzoic acid CAS No. 920760-14-1

3-(Bromomethyl)-2-nitrobenzoic acid

Cat. No. B3031998
CAS RN: 920760-14-1
M. Wt: 260.04 g/mol
InChI Key: FOMMPVJYOGJALW-UHFFFAOYSA-N
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Description

Bromomethyl compounds, such as 3-(Bromomethyl)phenylboronic acid , are often used in organic synthesis due to their reactivity. They can participate in various reactions to form carbon-carbon bonds .


Synthesis Analysis

The synthesis of boronic acids, which are structurally similar to the compound , often involves the electrophilic trapping of an organometallic reagent with a boric ester .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques. For example, the structure of 3-(Bromomethyl)phenylboronic acid has been determined .


Chemical Reactions Analysis

Bromomethyl compounds can participate in various chemical reactions. For example, they can be used in Suzuki–Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary widely. For example, 3-(Bromomethyl)phenylboronic acid is a white to tan powder or crystalline powder .

Scientific Research Applications

Antitumoral Agent Research

3-(Bromomethyl)-2-nitrobenzoic acid has been explored for its potential as an antitumoral agent. A study by Maria Betânia de Freitas et al. (2014) investigated its activity and stability. The research utilized high-performance liquid chromatography-ultraviolet assay (HPLC-UV) for stability and selectivity analysis, revealing that the compound demonstrates significant lability under acidic and alkaline conditions.

Synthesis of Benzodiazepine Derivatives

Another application involves the synthesis of 1,4-benzodiazepin-2,3-diones, as described by Jinfang Zhang, B. Lou, and H. Saneii (2004). The method employs polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid as a key precursor in a four-step sequence, yielding excellent results in terms of yield and purity.

Aromatic Nucleophilic Substitution Studies

Research by F. Guerrera et al. (1995) and B. Cosimelli et al. (2001) focuses on the reaction between 3-bromo-2-nitrobenzo[b]thiophene and various amines. This reaction has been found to yield unexpected isomers and demonstrates the potential for aromatic nucleophilic substitution with rearrangement, providing insights into novel synthetic pathways.

Applications in Organic Synthesis

The compound is also significant in the field of organic synthesis. For instance, the synthesis of 3-aminobenzoic acid, as explored by Yin Qun (2010), highlights the use of 3-nitrobenzoic acid derivatives in the production of important intermediates for medicines and dyes.

Pharmaceutical Intermediate Synthesis

Mechanism of Action

The mechanism of action of bromomethyl compounds in chemical reactions often involves the transfer of the bromomethyl group to another molecule. In the Suzuki–Miyaura coupling, for example, the bromomethyl group is transferred from boron to palladium .

Safety and Hazards

Bromomethyl compounds can be hazardous. For example, they can cause skin and eye irritation, and they can be harmful if inhaled or swallowed .

Future Directions

The use of bromomethyl compounds in research and industry is likely to continue to grow due to their versatility and reactivity. They are increasingly being used in diverse areas such as sensing applications, biological labelling, protein manipulation and modification, and the development of therapeutics .

properties

IUPAC Name

3-(bromomethyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-5-2-1-3-6(8(11)12)7(5)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMMPVJYOGJALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597214
Record name 3-(Bromomethyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

920760-14-1
Record name 3-(Bromomethyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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